molecular formula C9H9F2N5 B1483329 (1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine CAS No. 2090595-07-4

(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine

Cat. No. B1483329
CAS RN: 2090595-07-4
M. Wt: 225.2 g/mol
InChI Key: ODQZIVVRKYLZKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine, also referred to as DFMPP, is an organic compound with a unique chemical structure. It is an amine with a pyrazole ring and two fluorine atoms, and is widely used in scientific research.

Scientific Research Applications

Synthesis Techniques

  • Ambient-Temperature Synthesis: A novel method for synthesizing N-pyrazolyl imines, involving a condensation reaction between pyrazole and pyridine derivatives, has been reported. This process highlights the ambient-temperature synthesis yielding compounds in high purity, demonstrating the chemical versatility of pyrazole derivatives (Becerra, Cobo, & Castillo, 2021).

Antimicrobial Activity

  • Antimicrobial Pyrazolines: A study on pyrazoline derivatives, synthesized through condensation reactions, showed good antimicrobial activity. This research underscores the potential of pyrazole-based compounds in developing new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Coordination Chemistry

  • Cobalt(II) Complexes: Research into Cobalt(II) complexes containing pyrazole-derived ligands illustrated the formation of complexes with varying coordination geometry. These findings suggest the utility of pyrazole derivatives in creating metal-organic frameworks and catalytic sites (Choi, Nayab, Jeon, Park, & Lee, 2015).

Cytotoxicity and Anticancer Activity

Antipsychotic Agents

properties

IUPAC Name

[2-(difluoromethyl)-5-pyrazin-2-ylpyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N5/c10-9(11)16-6(4-12)3-7(15-16)8-5-13-1-2-14-8/h1-3,5,9H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQZIVVRKYLZKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C(=C2)CN)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine
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(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine
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(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine
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(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 5
(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 6
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(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine

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